1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene
CAS No.: 1099597-38-2
Cat. No.: VC2649149
Molecular Formula: C9H5F7
Molecular Weight: 246.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1099597-38-2 |
|---|---|
| Molecular Formula | C9H5F7 |
| Molecular Weight | 246.12 g/mol |
| IUPAC Name | 1-fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C9H5F7/c10-7-2-1-5(4-8(11,12)13)3-6(7)9(14,15)16/h1-3H,4H2 |
| Standard InChI Key | YSKYCMMBVCKTEY-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CC(F)(F)F)C(F)(F)F)F |
| Canonical SMILES | C1=CC(=C(C=C1CC(F)(F)F)C(F)(F)F)F |
Introduction
Basic Chemical Information
Chemical Identity
1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene is an organofluorine compound characterized by a benzene ring with three fluorine-containing substituents strategically positioned around the aromatic core. The compound features a fluorine atom directly attached to the benzene ring at position 1, a trifluoromethyl group at position 2, and a 2,2,2-trifluoroethyl group at position 4 .
| Property | Value |
|---|---|
| CAS Registry Number | 1099597-38-2 |
| Molecular Formula | C₉H₅F₇ |
| Molecular Weight | 246.12 g/mol |
| IUPAC Name | 1-fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene |
| Chemical Class | Fluorinated aromatic compound |
The compound contains a total of seven fluorine atoms distributed across three functional groups, contributing to its distinct chemical properties and potential applications in various research contexts .
Structural Characteristics
The molecular structure of 1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene features a benzene core with three fluorinated substituents arranged in a specific pattern . This arrangement creates a unique electronic distribution that influences the compound's reactivity and physical properties.
| Structural Identifier | Value |
|---|---|
| InChI | InChI=1S/C9H5F7/c10-7-2-1-5(4-8(11,12)13)3-6(7)9(14,15)16/h1-3H,4H2 |
| InChIKey | YSKYCMMBVCKTEY-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CC(F)(F)F)C(F)(F)F)F |
The presence of multiple electron-withdrawing fluorine atoms creates a polarized electronic structure that contributes to the compound's chemical behavior and potential applications in research settings.
Physical and Chemical Properties
Physical Properties
1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene exists as a distinct chemical entity with physical properties influenced by its high fluorine content. The presence of multiple fluorine atoms in the molecular structure contributes to specific characteristics that distinguish it from non-fluorinated aromatic compounds.
While detailed experimental physical property data is limited in the current literature, the compound's properties can be partially understood through analysis of its structure and comparison with similar fluorinated aromatics. The high fluorine content typically confers increased lipophilicity, decreased boiling point compared to hydrocarbon analogs, and potential for unique intermolecular interactions.
Chemical Reactivity
The chemical reactivity of 1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene is predominantly influenced by the electron-withdrawing effects of its fluorine substituents. The presence of multiple fluorine atoms, particularly in the trifluoromethyl and trifluoroethyl groups, creates an electron-deficient aromatic system with distinct reactivity patterns.
The compound's reactivity is characterized by:
-
Reduced nucleophilicity of the aromatic ring due to electron-withdrawing fluorine substituents
-
Potential for directed metallation chemistry guided by the fluorine substituents
-
Stability toward oxidative conditions compared to non-fluorinated analogs
-
Potential for cross-coupling reactions at specific positions depending on reaction conditions
The exact reactivity profile requires further experimental investigation, but these properties make it a valuable compound for specialized organic synthesis applications.
Synthesis and Preparation Methods
Laboratory Considerations
Laboratory preparation of 1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene requires careful consideration of reagent compatibility, reaction conditions, and safety precautions due to the reactive nature of fluorinating agents. The synthesis typically demands specialized equipment and expertise in handling air-sensitive reagents and potentially hazardous intermediates.
Research laboratories undertaking the synthesis of this compound should implement appropriate safety measures, including the use of fume hoods, personal protective equipment, and proper waste disposal protocols to manage the risks associated with fluorination chemistry .
Applications and Research Relevance
| Hazard Category | Classification |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory System) |
These classifications indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation upon exposure .
| Supplier | Location |
|---|---|
| Wuhan Chemwish Technology Co., Ltd. | China |
| Absin Bioscience Inc. | International |
| Matrix Scientific | United States |
| Manchester Organics | United Kingdom |
| AK Scientific, Inc. | United States |
| Vulcan Chem | International |
These suppliers provide the compound primarily for research and development purposes, with restrictions limiting its use to technically qualified individuals in appropriate laboratory settings .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume